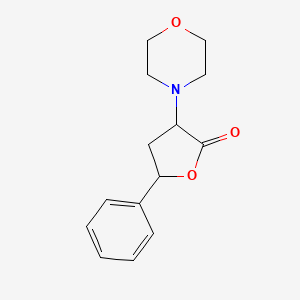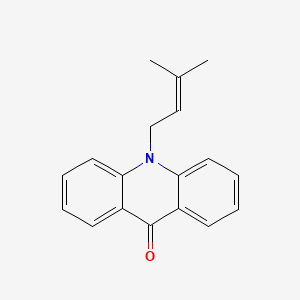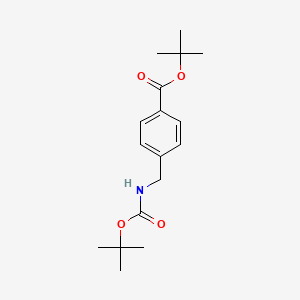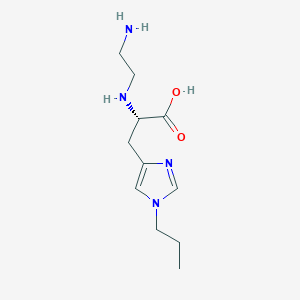
(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through nucleophilic substitution reactions involving ethylenediamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvents like dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways . The aminoethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but differing in biological function.
Imidazole: The parent compound of the imidazole ring, used widely in various chemical reactions.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.
Uniqueness
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
400044-64-6 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H20N4O2/c1-2-5-15-7-9(14-8-15)6-10(11(16)17)13-4-3-12/h7-8,10,13H,2-6,12H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
UVTMXVBQOPVNHA-JTQLQIEISA-N |
Isomeric SMILES |
CCCN1C=C(N=C1)C[C@@H](C(=O)O)NCCN |
Canonical SMILES |
CCCN1C=C(N=C1)CC(C(=O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


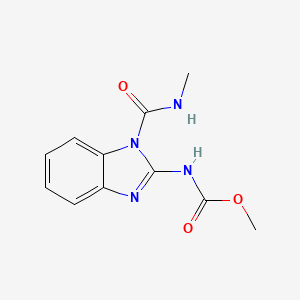

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
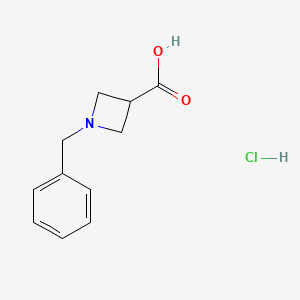
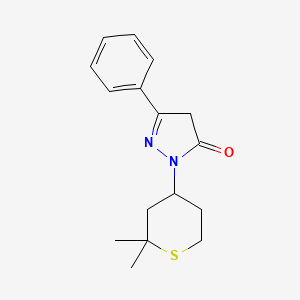

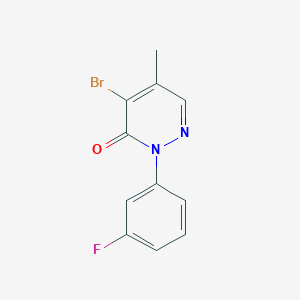
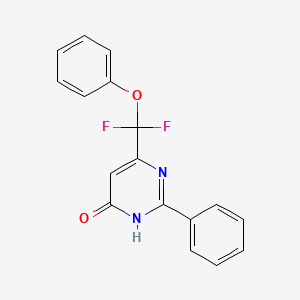


![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
